
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a chemical compound with the molecular weight of 236.31 . It is a powder form substance and its IUPAC name is phenyl (1,2,3,4-tetrahydro-1-naphthalenyl)methanone .
Molecular Structure Analysis
The InChI code for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is 1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a powder form substance . It has a molecular weight of 236.31 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antiestrogenic Activity
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been used in the synthesis of compounds with significant antiestrogenic activity. In a study, a derivative of this compound demonstrated potent antiestrogenic effects in both rats and mice when administered orally or subcutaneously. In vitro binding studies with rat uterine cytosol estrogen receptors indicated a high binding affinity, surpassing that of estradiol (Jones et al., 1979).
Crystal Structure Analysis
The crystal structure of a related compound, (±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol, was analyzed, revealing an intramolecular O—H⋯N hydrogen bond and N—H⋯Cl hydrogen bonds forming centrosymmetric dimers (Zhang et al., 2006).
Anticancer Evaluation
A derivative, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was synthesized and reacted with various nucleophiles, leading to compounds evaluated as anticancer agents. Some of these compounds showed promising results in anticancer evaluations (Gouhar & Raafat, 2015).
Photostabilizing Applications in Dyeing
Phenyl(1H-benzoimidazol-5-yl)methanone derivatives were synthesized and characterized for their potential use in dyeing. These derivatives displayed induced fluorescence properties and enhanced photostability compared to previously reported analogues, making them suitable for use in dyeing polyester and nylon (Jadhav et al., 2018).
Apoptosis Induction
Naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines, compounds related to phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone, have been discovered as potent inducers of apoptosis. One of the most potent analogs exhibited high activity in growth inhibition and apoptosis induction assays (Jiang et al., 2008).
Safety and Hazards
The safety information for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions to be taken when handling the substance .
Mechanism of Action
Target of Action
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a complex compound with potential biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological changes . For instance, some compounds bind to receptors, triggering a cascade of cellular events .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis . This suggests that Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone may also induce similar cellular effects.
properties
IUPAC Name |
phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUTGGNTILOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

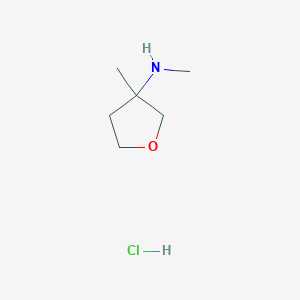
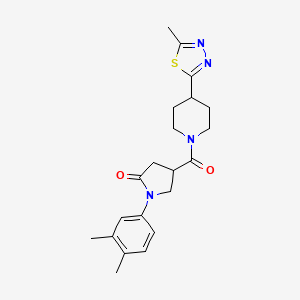

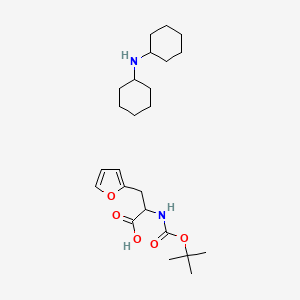
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
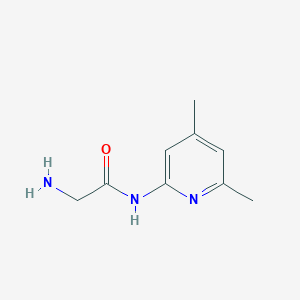
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)
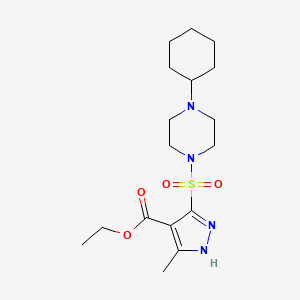
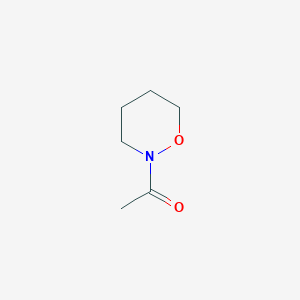
![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)
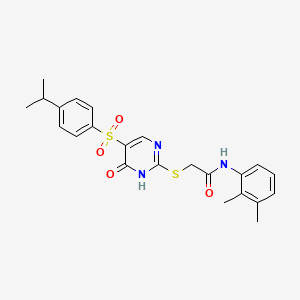
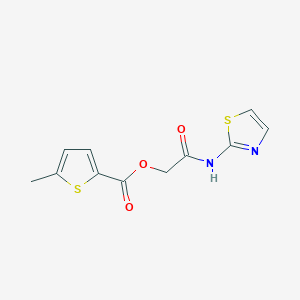
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2941904.png)
![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)